trans,trans-2,8-Decadiene
Description
Structure
3D Structure
Properties
CAS No. |
19398-85-7 |
|---|---|
Molecular Formula |
C5H14SSi |
Molecular Weight |
138.25 g/mol |
IUPAC Name |
(2E,8E)-deca-2,8-diene |
InChI |
InChI=1S/C10H18/c1-3-5-7-9-10-8-6-4-2/h3-6H,7-10H2,1-2H3/b5-3+,6-4+ |
InChI Key |
ZIWONNNFUQQNAZ-GGWOSOGESA-N |
SMILES |
CC=CCCCCC=CC |
Isomeric SMILES |
C/C=C/CCCC/C=C/C |
Canonical SMILES |
CC=CCCCCC=CC |
Origin of Product |
United States |
Advanced Synthetic Strategies for 2e,8e Deca 2,8 Diene and Its Analogues
Catalytic Olefin Metathesis Protocols
Olefin metathesis is a powerful reaction that involves the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds. wikipedia.org This method has become a cornerstone of modern organic synthesis due to the development of well-defined, functional group-tolerant catalysts. wikipedia.orguwindsor.ca
Applications of Transition Metal Alkylidenes (e.g., Grubbs and Schrock Catalysts)
Transition metal alkylidene complexes, particularly those developed by Grubbs and Schrock, are highly effective catalysts for olefin metathesis. wikipedia.org These catalysts facilitate a variety of metathesis reactions, including ring-closing metathesis (RCM), cross-metathesis (CM), and ring-opening metathesis polymerization (ROMP). sigmaaldrich.com
Grubbs Catalysts: These ruthenium-based catalysts are known for their remarkable stability in the presence of air and moisture and their tolerance to a wide range of functional groups. nobelprize.org The first-generation Grubbs catalyst is effective for a variety of metathesis reactions. The second-generation catalyst, which incorporates an N-heterocyclic carbene (NHC) ligand, exhibits even higher reactivity and is often the catalyst of choice for challenging transformations. libretexts.org
Schrock Catalysts: These molybdenum- and tungsten-based catalysts are highly active and can be used for the metathesis of sterically demanding and electron-deficient olefins. wikipedia.orgnobelprize.org However, they are generally more sensitive to air and moisture than Grubbs catalysts. wikipedia.org
The synthesis of acyclic dienes like trans,trans-2,8-decadiene can be achieved through the cross-metathesis of two smaller alkenes. For instance, the cross-metathesis of 1-butene (B85601) and 1,7-octadiene (B165261) could theoretically yield 2,8-decadiene, although controlling the stereochemistry of the newly formed double bonds to achieve the desired (2E,8E) configuration can be challenging and often results in a mixture of isomers. uwindsor.ca
Stereoselective Control in Cross-Metathesis and Ring-Closing Metathesis
Achieving high stereoselectivity in olefin metathesis is crucial for the synthesis of specific isomers like (2E,8E)-deca-2,8-diene. While controlling the geometry of the double bonds in cross-metathesis can be difficult, ring-closing metathesis (RCM) often provides better stereocontrol, particularly in the formation of macrocycles. scielo.bracs.org
In RCM, the stereoselectivity is influenced by the conformational preferences of the transition state leading to the cyclic product. scielo.br For the synthesis of acyclic dienes, a strategy involving the RCM of a larger diene followed by a subsequent fragmentation step can sometimes be employed to control stereochemistry.
Enyne metathesis, a variation of metathesis involving an alkene and an alkyne, can also be utilized to produce cyclic 1,3-dienes, which can serve as precursors to other diene systems. scielo.brresearchgate.netscielo.br The stereochemical outcome of these reactions is often dependent on the catalyst and the specific substrates used.
Directed Olefination Reactions
Directed olefination reactions provide a reliable means of constructing carbon-carbon double bonds with a high degree of stereocontrol. These methods are particularly useful for the synthesis of dienes with defined geometries.
Wittig Reaction and Stereoselective Variants
The Wittig reaction is a widely used method for synthesizing alkenes from aldehydes or ketones and a phosphorus ylide. iitk.ac.inmasterorganicchemistry.compressbooks.pub The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. organic-chemistry.org
Non-stabilized ylides: These ylides, typically bearing alkyl substituents, generally react to form Z-alkenes (cis). chemtube3d.com
Stabilized ylides: Ylides with electron-withdrawing groups are more stable and tend to produce E-alkenes (trans). chemtube3d.com
For the synthesis of a trans,trans-diene like (2E,8E)-deca-2,8-diene, a sequential Wittig strategy can be employed. This would involve the reaction of a suitable aldehyde with a stabilized phosphorus ylide to form one of the trans double bonds, followed by further functional group manipulation and a second Wittig reaction to install the second trans double bond. thieme-connect.de The use of modified Wittig reagents can also enhance the stereoselectivity for the E-isomer. tandfonline.comacs.org
Horner-Wadsworth-Emmons (HWE) and Still-Gennari (SG) Olefinations
The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses phosphonate (B1237965) carbanions instead of phosphorus ylides. researchgate.net A significant advantage of the HWE reaction is that the byproduct, a water-soluble phosphate (B84403) salt, is easily removed from the reaction mixture. The HWE reaction typically favors the formation of E-alkenes, making it a valuable tool for the synthesis of trans-olefins. uchicago.edu
The synthesis of (2E,8E)-deca-2,8-diene could be envisioned using a double HWE reaction or a sequential approach. For example, a C6 dialdehyde (B1249045) could be reacted with two equivalents of a C2 phosphonate to construct the C10 diene framework with the desired trans,trans geometry. wisc.edu
The Still-Gennari olefination is a modification of the HWE reaction that preferentially forms Z-alkenes. numberanalytics.comresearchgate.net This is achieved by using phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl)phosphonates, and strong, non-nucleophilic bases like potassium bis(trimethylsilyl)amide (KHMDS) in the presence of a crown ether. uchicago.edunih.govdiva-portal.org While primarily used for Z-alkene synthesis, understanding the factors that control stereoselectivity in these reactions is crucial for designing syntheses of complex molecules containing various alkene geometries. researchgate.net
Palladium-Catalyzed Cross-Coupling Methodologies
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis by enabling the formation of carbon-carbon bonds under mild conditions with high functional group tolerance. lumenlearning.comsigmaaldrich.comlibretexts.org Several of these reactions are well-suited for the synthesis of conjugated and non-conjugated dienes.
The general mechanism for many palladium-catalyzed cross-coupling reactions involves a catalytic cycle consisting of oxidative addition, transmetalation, and reductive elimination. libretexts.orgsioc-journal.cn
For the synthesis of (2E,8E)-deca-2,8-diene, a variety of cross-coupling strategies can be employed. For example, a Suzuki coupling could be used to couple two alkenylboron species with appropriate alkenyl halides. mdpi.comwikipedia.org The stereochemistry of the starting materials is generally retained in the product, making this a powerful method for stereoselective synthesis. wikipedia.org Similarly, the Heck reaction, which couples an alkene with an organohalide, can also be used to construct dienes. rsc.orgnih.govnih.govworktribe.com
A sequential palladium-catalyzed coupling approach could also be utilized. For instance, a Suzuki-Miyaura coupling could be used to form one part of the molecule, followed by a Heck reaction to complete the synthesis of the diene. acs.orgnih.govacs.org The choice of catalyst, ligands, and reaction conditions is critical for achieving high yields and stereoselectivity in these transformations. sioc-journal.cnnih.gov
Table of Synthetic Methodologies and their Stereochemical Outcomes
| Reaction | Typical Stereochemical Outcome | Key Features |
|---|---|---|
| Wittig (stabilized ylide) | E-alkene | Readily available reagents. |
| Wittig (non-stabilized ylide) | Z-alkene | Stereoselectivity can be influenced by salts. |
| Horner-Wadsworth-Emmons | E-alkene | Easily removable byproducts. uchicago.edu |
| Still-Gennari Olefination | Z-alkene | Utilizes electron-withdrawing phosphonates. numberanalytics.comresearchgate.net |
| Suzuki Coupling | Retention of stereochemistry | Mild reaction conditions, broad functional group tolerance. wikipedia.org |
| Heck Coupling | Can be stereoselective | Couples alkenes with organohalides. rsc.orgnih.gov |
| Olefin Metathesis (CM) | Mixture of isomers | Stereocontrol can be challenging. |
| Olefin Metathesis (RCM) | Dependent on ring strain/catalyst | Often provides good stereocontrol in macrocyclization. scielo.br |
Negishi Coupling for Diene Construction
The Negishi coupling reaction, which pairs an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst, is a highly effective method for creating C(sp²)–C(sp²) bonds to form dienes. wikipedia.orgnih.gov This reaction is noted for its high functional group tolerance and, crucially, its ability to proceed with a very high degree of stereoselectivity. wikipedia.orgpnas.org
In the context of diene synthesis, a typical strategy involves the coupling of a vinylzinc reagent with a vinyl halide. The stereochemistry of the resulting diene is directly inherited from the stereochemistry of the starting vinyl components. nih.gov Research has demonstrated that the Negishi coupling is uniformly applicable and highly satisfactory for preparing all four stereoisomers of dienoic esters in high yields (>80%) and with exceptional stereoselectivity (≥98%). pnas.org This high fidelity makes it a superior choice when precise control of the double bond geometry is critical. For instance, the synthesis of various trisubstituted alkenes has been successfully achieved through palladium-catalyzed disubstitutions of 1,1-dihaloalkenes with organozinc reagents. nih.gov
The general process can be represented as:
R-X + R'-ZnX' --(Pd or Ni catalyst)--> R-R'
Where R and R' are alkenyl groups, and X is a halide. The reaction's reliability across a wide range of substrates makes it a cornerstone in the synthesis of complex molecules containing diene motifs. wikipedia.orgmdpi.com
Stereocontrolled Suzuki Coupling Strategies
The Suzuki-Miyaura coupling is another powerful palladium-catalyzed cross-coupling reaction, widely used for the stereoselective construction of 1,3-dienes. mdpi.com This reaction typically involves the coupling of a vinylboronic acid or its ester derivative with a vinyl halide or triflate. organic-chemistry.org While it is a highly versatile method, historical challenges have included issues with stereo scrambling, where the geometry of the double bonds is not perfectly retained in the final product. mdpi.compnas.org
However, significant advancements have been made to overcome these limitations. For example, the choice of base has been identified as a critical factor in preserving stereochemistry. The use of cesium fluoride (B91410) (CsF) or tetrabutylammonium (B224687) fluoride (nBu4NF) as a promoter base has been shown to suppress isomerization, allowing for the synthesis of all four stereoisomers of conjugated dienes with ≥98% selectivity. pnas.orgnih.gov Thallium salts have also been used to accelerate the Suzuki coupling for the synthesis of polyenes. capes.gov.br These modified conditions have made the Suzuki coupling a highly reliable route for accessing stereodefined dienes and polyenes for natural product synthesis. organic-chemistry.orgacs.orgthieme-connect.com
Table 1: Comparison of Negishi and Suzuki Coupling for Diene Synthesis
| Feature | Negishi Coupling | Stereocontrolled Suzuki Coupling |
| Organometallic Reagent | Organozinc (e.g., R-ZnCl) | Organoboron (e.g., R-B(OH)₂, R-BF₃K) |
| Electrophile | Vinyl Halide/Triflate | Vinyl Halide/Triflate |
| Catalyst | Palladium or Nickel | Palladium |
| Stereoselectivity | Generally very high (≥98%), excellent retention of configuration. pnas.org | Can be high (≥98%), but sensitive to conditions (base, additives). pnas.orgnih.gov |
| Functional Group Tolerance | High. wikipedia.org | Generally high, organoboron reagents are stable to air and moisture. nih.gov |
| Key Advantage | High and reliable stereospecificity. pnas.org | Milder conditions, use of non-toxic and stable boron reagents. nih.gov |
Hydroelementation and Subsequent Transformations
Hydroelementation reactions, such as hydroboration and hydrozirconation, involve the addition of a hydrogen-element bond across a double bond. In molecules with multiple double bonds like (2E,8E)-deca-2,8-diene, these reactions can be performed selectively on one of the alkenes, providing a pathway to functionalized intermediates. lookchem.comlookchem.com
Hydroboration and Hydrozirconation Approaches
Hydrozirconation , typically employing bis(cyclopentadienyl)zirconium chloride hydride (Cp₂ZrHCl), also known as Schwartz's reagent, is a powerful method for the hydrometalation of alkenes and alkynes. wikipedia.orgrsc.org The reaction proceeds via a syn-addition of the Zr-H bond. For non-conjugated dienes, such as the related 1,5,9-decatriene, regioselective hydrozirconation of a terminal double bond can be achieved. The resulting organozirconium intermediate can then be protonolyzed to yield a diene where one double bond has been saturated, or it can react with various electrophiles (e.g., halogens, acyl chlorides) to introduce functionality. lookchem.comlookchem.comwikipedia.org This provides a route to convert a non-conjugated diene into a selectively functionalized monoene.
Hydroboration , often using reagents like 9-borabicyclo[3.3.1]nonane (9-BBN), is another cornerstone of selective alkene functionalization. pnas.org Similar to hydrozirconation, it can be used to selectively target one double bond in a polyene system. For instance, the regioselective partial hydroboration of 1,Z-5,9-decatriene with 9-BBN, followed by oxidation or homologation, has been used to synthesize Z-5- and Z-7-monoene pheromone components. lookchem.comlookchem.com In another example, selective hydroboration of an acyclic diene at its terminal double bond was a key step in a B-alkyl Suzuki cross-coupling strategy to form a cyclononene (B11951088) ring system. nih.gov The resulting organoborane is a versatile intermediate that can be oxidized to an alcohol, protonolyzed, or used in cross-coupling reactions.
Table 2: Selective Hydroelementation of Non-Conjugated Dienes
| Reaction | Reagent | Intermediate | Subsequent Transformation Example | Product Type |
| Hydrozirconation | Schwartz's Reagent (Cp₂ZrHCl) | Organozirconocene | Protonolysis | Reduced Diene (e.g., 1,5-decadiene) lookchem.comlookchem.com |
| Hydroboration | 9-BBN | Organoborane | Oxidation (e.g., with H₂O₂) | Monoene Alcohol |
| Hydroboration | 9-BBN | Organoborane | Halogenation (e.g., with I₂) | Monoene Iodide |
| Hydroboration | 9-BBN | Organoborane | Suzuki Coupling | Functionalized Diene |
Synthesis of Functionalized Derivatives and Higher Oligoenes
Starting from (2E,8E)-deca-2,8-diene or its precursors, various functionalized derivatives can be prepared. Furthermore, these dienes can serve as building blocks for the construction of higher oligoenes—molecules containing multiple conjugated double bonds.
The literature describes several naturally occurring functionalized derivatives of the decadiene scaffold, such as (2E,8E)-2,8-decadiene-1,10-diol and its acetylated forms, tsaokol A and acetoxytsaokol A. researchgate.net The synthesis of such compounds often involves the functionalization of the starting materials used to build the diene or post-synthesis modification of the diene itself.
Moreover, dienes are critical starting points for creating longer conjugated systems. A powerful strategy involves a tandem process combining a Pd-catalyzed alkenylation (like Negishi coupling) with an olefination reaction, such as the Still-Gennari olefination. This approach has been used to prepare (2Z,4E,6E)- and (2Z,4E,6Z)-trienoic esters with high stereoselectivity (≥98%). nih.gov An iterative method using hydrozirconation followed by palladium-catalyzed cross-coupling has also been developed for the construction of conjugated (all-E)-oligoenes, which are important substructures in many macrolide antibiotics. nih.gov These strategies demonstrate how a diene unit can be methodically extended to generate complex polyene systems with precise control over double bond geometry. pnas.orgnih.gov
Mechanistic Elucidations of Reactions Involving 2e,8e Deca 2,8 Diene
Fundamental Insights into Olefin Metathesis Reaction Cycles
Olefin metathesis is a powerful organic reaction that involves the redistribution of alkylidene fragments between two alkene molecules. wikipedia.org For a symmetrical internal alkene like (2E,8E)-deca-2,8-diene, self-metathesis leads to a dynamic equilibrium with its reaction products. The generally accepted mechanism for this transformation was first proposed by Yves Chauvin, a discovery that was foundational to the development of modern metathesis catalysts and for which he was a co-recipient of the 2005 Nobel Prize in Chemistry. wikipedia.orgnobelprize.org
Experimental Validation of the Chauvin Metallacyclobutane Mechanism
The Chauvin mechanism posits that the reaction does not occur through the direct pairing of two olefins, but rather proceeds through a catalytic cycle involving metal-alkylidene (or metal-carbene) complexes and metallacyclobutane intermediates. wikipedia.orgbeilstein-journals.org The key steps of this catalytic cycle are:
A [2+2] cycloaddition between a metal-alkylidene complex and an olefin (like one of the double bonds in (2E,8E)-deca-2,8-diene) to form a four-membered metallacyclobutane intermediate. beilstein-journals.org
A retro-[2+2] cycloaddition where the metallacyclobutane ring cleaves to release a new olefin and a new metal-alkylidene complex. beilstein-journals.org
This new metal-alkylidene can then react with another olefin molecule to continue the catalytic cycle. nobelprize.org
Decisive experimental evidence for this mechanism came from elegantly designed isotopic labeling studies. nobelprize.org A key experiment involved the ring-closing metathesis (RCM) of a mixture of 1,7-octadiene (B165261) and its deuterated analogue, 1,1,8,8-tetradeutero-1,7-octadiene. uwindsor.ca The reaction produces cyclohexene (B86901) and ethylene (B1197577). According to the Chauvin mechanism, the reaction proceeds via a metal-carbene that fragments the diene, leading to a statistical mixture of ethylene products: undeuterated (d0), dideuterated (d2), and tetradeuterated (d4) ethylene in a 1:2:1 ratio. uwindsor.ca This result was inconsistent with earlier pairwise mechanisms, which predicted a different product distribution and thus provided strong support for the Chauvin metallacyclobutane pathway. nobelprize.orguwindsor.ca
Non-Pairwise Mechanisms and Stereochemical Scrambling
A critical feature of the Chauvin mechanism is that it is "non-pairwise," meaning the olefin substrates are fragmented and reassembled rather than simply swapping partners as a whole. nobelprize.orguwindsor.ca This fragmentation is a direct consequence of the formation and cleavage of the metallacyclobutane intermediate. wikipedia.org
Further experiments using olefins with both isotopic and stereochemical labels confirmed this non-pairwise nature and the associated scrambling of stereochemistry. uwindsor.ca For example, the metathesis of a stereochemically labeled alkene showed that the geometry of the resulting product olefin was often scrambled. uwindsor.ca This occurs because the metallacyclobutane intermediate can undergo cycloreversion in multiple ways, leading to a mixture of geometric isomers in the products, often favoring the thermodynamically more stable isomer unless a stereoselective catalyst is employed. This scrambling provides further evidence against a concerted, pairwise exchange and supports the stepwise, fragmenting nature of the Chauvin mechanism. uwindsor.ca
Influence of Catalyst Ligands and Electronic Structure on Reactivity
The reactivity and selectivity of olefin metathesis reactions are profoundly influenced by the ligand sphere around the central metal atom, typically ruthenium in modern catalysts. beilstein-journals.org The development of second-generation catalysts, characterized by the replacement of a phosphine (B1218219) ligand with a more strongly donating N-Heterocyclic Carbene (NHC), led to a dramatic increase in catalyst stability and activity. beilstein-journals.orgnih.gov The steric and electronic properties of both the NHC and the anionic ligands can be systematically modified to fine-tune catalyst performance. nih.govrsc.org
N-Heterocyclic Carbene (NHC) Ligands: The nature of the NHC ligand is crucial. Modifications to the substituents on the nitrogen atoms or the carbene's backbone can significantly impact activity and selectivity. beilstein-journals.orgnih.gov For instance, increasing the steric bulk of the N-aryl groups on the NHC can enhance catalyst stability. nih.gov Unsymmetrically substituted NHCs can create a more specific steric environment around the metal center, which can be exploited to achieve higher selectivity in certain reactions. beilstein-journals.org Introducing N-alkyl substituents instead of N-aryl groups can increase the σ-donor properties of the NHC, though this does not always translate to higher catalytic activity and can sometimes lead to less stable complexes. nih.govmdpi.com
| Ligand Type | Modification Example | Impact on Reactivity/Selectivity | Reference(s) |
| NHC Ligands | Standard (e.g., SIMes, SIPr) vs. Naphthyl-substituted | Naphthyl-substituted NHCs showed higher activity in forming tetrasubstituted C=C bonds. | nih.gov |
| NHC Ligands | Symmetrical (N-aryl, N'-aryl) vs. Unsymmetrical (N-alkyl, N'-aryl) | Unsymmetrical ligands can improve E/Z selectivity and diastereoselectivity by altering the steric environment of metathesis intermediates. | beilstein-journals.orgmdpi.com |
| Anionic Ligands | Chloride vs. Bromide/Iodide | Iodide-containing catalysts can show outstanding efficiency and unique selectivity in certain applications like asymmetric metathesis. | mdpi.com |
| Anionic Ligands | Electron-donating vs. Electron-withdrawing Catecholates | In Ru-based catalysts, more electron-deficient anionic ligands were found to decrease both initiation and propagation rates. | acs.org |
| Chelating Ligands | Dithiolate Ligands | Enable stereoretentive metathesis, where the stereochemistry of the starting alkene (Z or E) is preserved in the product. | beilstein-journals.org |
Radical Addition Mechanisms: Thiol-Ene Chemistry
The thiol-ene reaction is a robust and efficient method for forming carbon-sulfur bonds via the addition of a thiol (R-SH) across a double bond, such as those in (2E,8E)-deca-2,8-diene. wikipedia.org The most common pathway for this transformation is a free-radical chain reaction, which typically results in the anti-Markovnikov addition of the thiol. wikipedia.orgdiva-portal.org
Kinetic and Mechanistic Studies of Thiyl Radical Insertion
The free-radical thiol-ene reaction proceeds through a well-defined step-growth mechanism involving three main stages: initiation, propagation, and termination. diva-portal.org
Initiation: The reaction is initiated by generating thiyl radicals (RS•) from the corresponding thiol. This is typically achieved photochemically using a photoinitiator or thermally with a radical initiator like AIBN. The initiator radical abstracts the hydrogen atom from the thiol's S-H bond. rsc.org
Propagation: This is a two-step process. First, the electrophilic thiyl radical adds to an electron-rich C=C double bond. researchgate.net This "insertion" step forms a carbon-centered radical intermediate. Second, this carbon-centered radical abstracts a hydrogen atom from another thiol molecule in a chain-transfer step. This regenerates a thiyl radical, which can continue the chain, and forms the final thioether product. diva-portal.org
Termination: The reaction ceases when two radical species combine.
| Alkene Structural Feature | Relative Reactivity in Thiol-Ene Reaction | Rationale | Reference(s) |
| Terminal vs. Internal | Terminal > Internal | Reduced steric hindrance for thiyl radical attack on terminal C=C bonds. | diva-portal.orgradtech.org |
| Degree of Substitution | Less Substituted > More Substituted | Steric hindrance and stability of the intermediate carbon-centered radical. | rsc.org |
| Isomer Geometry | cis > trans (Initial Addition) | The initial insertion of the thiyl radical is often faster for the less sterically hindered cis isomer. | radtech.org |
Cis-Trans Isomerization Pathways in Thiol-Ene Systems
A key mechanistic feature of the radical thiol-ene reaction is the reversibility of the initial thiyl radical addition. wikipedia.org This reversibility provides a pathway for the cis-trans isomerization of the double bond. wikipedia.orgresearchgate.net
The mechanism proceeds as follows:
A thiyl radical adds to one of the carbons of the C=C double bond, breaking the π-bond and forming a C-S single bond.
The resulting intermediate is a carbon-centered radical where the former double bond is now a single C-C bond, around which free rotation can occur. wikipedia.org
If the thiyl radical is eliminated before the chain-transfer step occurs (a process known as β-scission), the double bond is reformed. Due to the free rotation in the intermediate, the reformed double bond can be in either the cis or trans configuration. radtech.org
This isomerization process can be very rapid. For internal alkenes like methyl oleate (B1233923) (a cis-alkene), the isomerization to the more thermodynamically stable trans isomer (methyl elaidate) can occur much faster than the subsequent, rate-limiting hydrogen abstraction step that leads to the final product. diva-portal.orgdiva-portal.org This means that even if the starting material is a pure cis isomer, it may be rapidly converted to a mixture of cis and trans isomers under the reaction conditions, with the final thiol-ene adduct being formed predominantly from the more stable trans isomer. diva-portal.orgresearchgate.net
Cycloaddition Reactions: Stereochemical Outcomes
Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic molecules. In the context of (2E,8E)-deca-2,8-diene and related substrates, the stereochemical outcome of these reactions is of significant interest, dictating the three-dimensional arrangement of the resulting products.
Intramolecular Diels-Alder Reactions and Lewis Acid Catalysis
The Intramolecular Diels-Alder (IMDA) reaction is a process where a molecule containing both a diene and a dienophile moiety reacts with itself to form a bicyclic system. masterorganicchemistry.comwikipedia.org This reaction is highly valuable as it can create two rings in a single step with a high degree of stereocontrol. researchgate.net The stereochemistry of the dienophile is preserved in the product, meaning a trans-dienophile will result in a trans arrangement in the newly formed six-membered ring. masterorganicchemistry.com
Lewis acids are frequently employed as catalysts to accelerate Diels-Alder reactions. wikipedia.org They function by coordinating to the dienophile, which increases its electrophilicity and lowers the energy of the transition state. skidmore.edu For instance, LiBF₄ has been shown to be a mild and effective Lewis acid for promoting IMDA reactions, leading to quantitative yields of the cycloadduct. capes.gov.br It is believed that the catalysis arises from the slow release of BF₃ rather than the lithium cation itself. capes.gov.br Computational studies have further elucidated that Lewis acids like BF₃ increase the rate of cycloaddition. nih.gov The use of a Lewis acid catalyst can have significant implications for both the reaction rate and the stereochemical outcome. skidmore.edu
The stereoselectivity of IMDA reactions can be difficult to predict but is influenced by factors such as the tether connecting the diene and dienophile and the presence of chiral auxiliaries. massey.ac.nz In ester-tethered substrates, high levels of π-facial stereoselectivity have been observed when a stereogenic center is placed at the allylic position to the diene. massey.ac.nz This has led to the development of methods for achieving high asymmetric induction in IMDA reactions. massey.ac.nz The formation of five- or six-membered rings in addition to the newly formed six-membered ring is most common. masterorganicchemistry.com
Table 1: Lewis Acid Catalysis in Intramolecular Diels-Alder Reactions
| Catalyst | Conditions | Outcome | Reference |
| LiBF₄ | Room temperature, 72 hours | Quantitative yield of cis-fused cycloadduct | capes.gov.br |
| Ethylaluminum dichloride | Not specified | Partial ring closure, formation of two new carbon-carbon bonds | skidmore.edu |
| Boron trifluoride | Not specified | Catalyzed ring-closing step | skidmore.edu |
Higher-Order Cycloadditions and Annulation Pathways
Higher-order cycloadditions involve more than six π electrons and lead to the formation of larger ring systems, such as ten-membered rings from [6+4] or [8+2] cycloadditions. fiveable.me These reactions are crucial for synthesizing complex natural products containing macrocycles. fiveable.me The reaction of a conjugated triene with a diene, for example, can lead to various cycloaddition products, including [4+2], [6+2], and [8+2] adducts. mdpi.com
Annulation pathways refer to the formation of a new ring onto an existing one. In the context of cycloadditions, this can occur through various mechanisms. For example, nickel-catalyzed [4+4+2] cycloadditions of dienes and alkynes proceed through the oxidative cyclization of the dienes to form a nine-membered nickel-phosphine complex, which then undergoes alkyne insertion to form an eleven-membered ring before reductive elimination to yield the final product. acs.org The stereochemistry of the resulting cyclodecatriene is determined by the initial oxidative cyclization step. acs.org
Another example is the Type 2 intramolecular Diels-Alder reaction, where the diene and dienophile are linked through the C2 position of the diene, leading to bridged bicyclic products. masterorganicchemistry.comsci-hub.se This reaction provides a direct route to anti-Bredt alkenes, which are molecules with a double bond at a bridgehead position. sci-hub.se
Table 2: Examples of Higher-Order Cycloadditions
| Reaction Type | Reactants | Product Ring Size | Reference |
| [6+4] Cycloaddition | Triene and Diene | Ten-membered | fiveable.me |
| [8+2] Cycloaddition | Tetraene and Alkene | Ten-membered | fiveable.me |
| [4+4+2] Cycloaddition | Two Dienes and one Alkyne | Ten-membered | acs.org |
| [6+2] Cycloaddition | Cycloheptatriene and Alkene/Alkyne | Eight-membered | researchgate.net |
Carbonylation Reactions of Related Organometallic Intermediates
Carbonylation reactions involve the introduction of a carbonyl group (C=O) into an organic molecule, often utilizing carbon monoxide (CO) and a transition metal catalyst. sioc-journal.cnresearchgate.net These reactions are fundamental in both laboratory and industrial-scale synthesis for producing a wide array of carbonyl-containing compounds. researchgate.net
Organometallic intermediates, particularly those of non-transition metals like mercury, boron, and tin, can undergo carbonylation via transmetallation with a transition metal salt, commonly palladium(II) or rhodium(I) complexes. core.ac.uk This process allows for the regio- and stereoselective synthesis of carboxylic acids, esters, and ketones under mild conditions. core.ac.uk The stereochemistry of the starting organometallic compound is often retained throughout the reaction sequence. core.ac.uk
For instance, vinylmercury(II) compounds react with carbon monoxide in the presence of palladium(II) chloride to produce α,β-unsaturated carboxylic esters with retention of the vinylic carbon's configuration. core.ac.uk The Monsanto process, a well-known industrial method, utilizes a rhodium-based catalyst for the carbonylation of methanol (B129727) to produce acetic acid. bdu.ac.in More recent developments have seen the Cativa process, using an iridium-based catalyst, become more prevalent due to its economic and environmental advantages. bdu.ac.in
Radical carbonylation reactions have also emerged as a valuable method, particularly for the carbonylation of alkyl moieties, as they avoid the use of potentially unstable alkyl metal intermediates. researchgate.net
Advanced Spectroscopic and Structural Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual carbon and hydrogen atoms. For trans,trans-2,8-decadiene, NMR is particularly crucial for confirming the trans (or E) configuration of the two double bonds.
Due to the C₂ symmetry of the this compound molecule, its NMR spectra are simplified, showing only half the number of signals that would be expected for an asymmetric C₁₀H₁₈ diene. This means there are five unique proton signals and five unique carbon signals.
The ¹H NMR spectrum provides information on the proton environments. The chemical shifts of the olefinic protons (H-2/H-9 and H-3/H-8) are found in the characteristic downfield region for alkenes. The most critical feature for stereochemical assignment is the coupling constant (J-value) between these vicinal olefinic protons. A large coupling constant, typically in the range of 12-18 Hz, is definitive for a trans relationship. libretexts.org
The ¹³C NMR spectrum reveals the five distinct carbon environments in the molecule. nih.gov The sp² hybridized carbons of the double bonds (C-2/C-9 and C-3/C-8) are deshielded and appear at a lower field (higher ppm) compared to the sp³ hybridized carbons of the aliphatic chain. libretexts.org The presence of a chiral center in a molecule can lead to non-equivalence of otherwise symmetrical carbons, but since this compound is achiral, this effect is not observed. masterorganicchemistry.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on standard chemical shift ranges for similar structures, as specific experimental data is not readily available in cited literature.)
| Atom Position | Predicted ¹H Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Shift (ppm) |
| C1 / C10 | ~ 0.95 | Triplet (t) | ~ 17.8 |
| C2 / C9 | ~ 5.40 | Doublet of Triplets (dt) | ~ 130.8 |
| C3 / C8 | ~ 5.40 | Doublet of Triplets (dt) | ~ 124.5 |
| C4 / C7 | ~ 2.05 | Quartet (q) | ~ 32.5 |
| C5 / C6 | ~ 1.40 | Quintet (quin) | ~ 28.9 |
To unambiguously assign the signals and confirm the connectivity of the carbon skeleton, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment maps the coupling relationships between protons, typically those on adjacent carbons (²J or ³J couplings). For this compound, a COSY spectrum would show a clear correlation pathway along the carbon chain:
A cross-peak between the methyl protons (H-1/H-10) and the first olefinic proton (H-2/H-9).
A cross-peak between H-2/H-9 and H-3/H-8.
A cross-peak between H-3/H-8 and the adjacent methylene (B1212753) protons (H-4/H-7).
A cross-peak between H-4/H-7 and the central methylene protons (H-5/H-6).
The methyl protons (H-1/H-10) showing correlation to the olefinic carbons C-2/C-9 and C-3/H-8.
The methylene protons (H-4/H-7) showing correlation to the olefinic carbons C-2/C-9 and C-3/H-8, as well as the central carbon C-5/C-6.
Mass Spectrometry for Molecular Identification and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to deduce its structure from its fragmentation pattern. When coupled with gas chromatography (GC), it becomes a powerful tool for separating and identifying components in a mixture. scielo.org.mx
In a GC-MS analysis, the compound is first separated on a GC column. The retention characteristics, often expressed as a Kovats Retention Index (KRI), provide an initial piece of identifying information. scielo.org.mxresearchgate.net For this compound, the experimental Kovats index on a semi-standard non-polar column is reported as 998.7. nih.gov
After elution from the GC column, the molecule enters the mass spectrometer where it is ionized, typically by electron impact (EI), causing it to fragment. The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z). The molecular ion peak [M]⁺ confirms the molecular weight (138.25 g/mol for C₁₀H₁₈). nih.gov
The fragmentation pattern is highly diagnostic. For non-conjugated dienes like this compound, a key fragmentation pathway is allylic cleavage—the breaking of a bond adjacent to a double bond—which results in a stable, resonance-delocalized allylic carbocation. Cleavage of the C4-C5 bond (or the symmetric C6-C7 bond) is favored, leading to the formation of a C₅H₇⁺ fragment (m/z 67), which is observed as the most abundant peak (base peak) in the spectrum. nih.gov This behavior is mentioned in the context of confirming cycloreversion in related systems. researchgate.net
Table 2: Key Mass Spectrometry Data for this compound
| Parameter | Value | Source |
| Molecular Formula | C₁₀H₁₈ | nih.gov |
| Molecular Weight | 138.25 g/mol | nih.gov |
| Kovats Retention Index | 998.7 | nih.gov |
| Molecular Ion Peak [M]⁺ | 138 | |
| Base Peak (m/z) | 67 | nih.gov |
| 2nd Highest Peak (m/z) | 41 | nih.gov |
| 3rd Highest Peak (m/z) | 54 | nih.gov |
Infrared (IR) Spectroscopy for Vibrational Fingerprinting
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to specific bond vibrations. It is an excellent method for identifying the functional groups present and for distinguishing between stereoisomers. researchgate.net
The IR spectrum of this compound provides several key pieces of information that confirm its structure and distinguish it from other isomers, such as cis or conjugated dienes.
The most diagnostic absorption for confirming the trans stereochemistry is a strong, sharp band resulting from the out-of-plane C-H bending (wagging) vibration of the protons on the trans-disubstituted double bond. This peak characteristically appears around 965 cm⁻¹. Its presence is a clear indication of the (E)-configuration. In contrast, a cis-isomer would exhibit a band in a different region, typically around 675-730 cm⁻¹.
Other important bands include:
=C-H Stretch: A peak just above 3000 cm⁻¹ (typically 3010-3040 cm⁻¹) indicates C-H bonds on the sp²-hybridized carbons of the double bond.
-C-H Stretch: Peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) are due to the C-H bonds on the sp³-hybridized carbons of the alkyl chain.
C=C Stretch: A peak around 1670 cm⁻¹ corresponds to the stretching of the non-conjugated carbon-carbon double bond. In a conjugated diene, this peak would be shifted to a lower frequency (around 1600-1650 cm⁻¹) due to resonance.
Table 3: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Significance |
| =C-H Stretch (sp²) | 3010 - 3040 | Medium | Confirms presence of alkene C-H bonds |
| -C-H Stretch (sp³) | 2850 - 2960 | Strong | Confirms presence of alkane C-H bonds |
| C=C Stretch (non-conjugated) | ~ 1670 | Medium | Confirms presence of an isolated double bond |
| C-H Out-of-Plane Bend (trans-disubstituted) | ~ 965 | Strong | Diagnostic for the trans stereochemistry |
Real-Time Infrared (RTIR) for Reaction Monitoring
Real-Time Infrared (RTIR) spectroscopy is a powerful analytical method for the in situ monitoring of chemical reactions. researchgate.net It allows for the continuous tracking of the concentration of reactants, intermediates, and products by measuring their characteristic infrared absorption bands over time. This technique is particularly valuable for studying rapid polymerizations, where reaction kinetics can be determined with high precision. researchgate.netacs.org
In the context of dienes, RTIR is instrumental in monitoring polymerization processes such as acyclic diene metathesis (ADMET). researchgate.net ADMET is a step-growth condensation polymerization of terminal dienes that proceeds via the release of a small volatile molecule, typically ethylene (B1197577). wikipedia.org While this compound is an internal diene, RTIR can effectively monitor its participation in other polymerization reactions, such as thiol-ene polymerizations. The kinetics of such reactions are followed by monitoring the disappearance of the characteristic IR absorption bands of the functional groups involved. For instance, the consumption of the thiol group (S-H) and the ene (C=C) double bond can be tracked simultaneously. radtech.org
In a hypothetical thiol-ene reaction involving this compound, RTIR would monitor the decrease in the absorbance of the C=C stretching vibration of the diene and the S-H stretching vibration of the thiol. The trans configuration of the double bonds in this compound gives rise to a characteristic C-H out-of-plane bending vibration around 965-970 cm⁻¹. radtech.org The disappearance of this band would be a direct measure of the diene's conversion.
Table 1: Key Infrared Bands for Monitoring Reactions of this compound
| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) | Change During Reaction |
|---|---|---|---|
| C=C (trans) | C-H out-of-plane bend | 965 - 970 | Decrease |
| C=C | C=C stretch | ~1670 | Decrease |
| =C-H | C-H stretch | ~3020 | Decrease |
Electron Spin Resonance (ESR) Spectroscopy in Mechanistic Investigations
Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a highly specific technique used to detect and characterize species with one or more unpaired electrons, such as free radicals. bhu.ac.innih.gov This makes it an invaluable tool for studying the mechanisms of radical reactions, including polymerizations, additions, and oxidations. researchgate.netdgk-ev.de By analyzing the ESR spectrum, information about the structure, local environment, and electron distribution of the radical species can be obtained. bhu.ac.in
In the study of dienes, ESR has been successfully employed to investigate the propagating radicals in radical polymerizations. researchgate.netscite.ai For conjugated dienes like 1,3-butadiene (B125203) and isoprene, well-resolved ESR spectra have been detected, allowing for the structural assignment of the delocalized allyl-type radicals formed during polymerization. researchgate.netscite.ai These studies have also enabled the determination of key kinetic parameters, such as propagation rate constants (k_p). scite.ai
While specific ESR studies on this compound are not widely documented, the principles derived from studies on other dienes are directly applicable. If this compound were subjected to a radical reaction, such as addition of a radical initiator (R•), an alkyl radical would be formed. ESR spectroscopy could be used to detect this transient radical. The hyperfine splitting constants in the ESR spectrum would provide information about the structure of the radical and the position of the radical addition.
Furthermore, ESR in conjunction with spin-trapping techniques can be used to detect and identify short-lived radical intermediates. dgk-ev.de A spin trap is a diamagnetic compound that reacts with a transient radical to form a more stable, persistent radical (a spin adduct) that can be readily detected by ESR. For example, the reaction of this compound with hydroxyl radicals (•OH), which can be generated by various methods, could be investigated. The resulting carbon-centered radical could be captured by a spin trap like DMPO (5,5-dimethyl-1-pyrroline-N-oxide), and the ESR spectrum of the resulting DMPO adduct would confirm the initial radical formation and provide structural details. dgk-ev.de
Research on other dienes has provided valuable data on the kinetics of their radical polymerizations, as shown in the table below. Similar methodologies could be applied to determine the kinetic parameters for radical reactions involving this compound.
Table 2: Propagation Rate Constants (k_p) for Radical Polymerization of Various Dienes Determined by ESR Spectroscopy
| Diene | k_p (M⁻¹ s⁻¹) |
|---|---|
| 1,3-Butadiene | 150 ± 40 researchgate.netscite.ai |
| Isoprene | 125 ± 30 researchgate.netscite.ai |
| 2-Methyl-1,3-pentadiene | 35 ± 10 researchgate.netscite.ai |
| 1,3-Hexadiene | 20 ± 10 researchgate.netscite.ai |
| 2,4-Hexadiene | 16 ± 12 researchgate.netscite.ai |
(Source: Data compiled from studies on conjugated dienes) researchgate.netscite.ai
The differences in these rate constants are attributed to steric repulsion and the resonance stabilization of the propagating radical. scite.ai ESR spectroscopy remains a critical technique for elucidating these fundamental aspects of radical chemistry in diene systems.
Theoretical and Computational Chemistry Studies
Quantum Chemical Modeling of Electronic Structure and Reactivity
Quantum chemical methods are fundamental to understanding the distribution of electrons and the resulting chemical behavior of trans,trans-2,8-decadiene.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties and reactivity of molecules. While specific DFT studies focusing solely on isolated this compound are not prevalent, the methodology is widely applied to understand its behavior in chemical reactions, particularly olefin metathesis. For instance, DFT calculations using functionals like PBE0 have been employed to determine single-point energies for structures involved in the metathesis of alkenes on molybdenum oxide catalysts. acs.org Such calculations are crucial for mapping the potential energy surface of the reaction.
Similarly, the M06 functional has been used to investigate the thermodynamics of cis-trans isomerization in ruthenium-based catalysts that are active in olefin metathesis. researchgate.net These studies, while centered on the catalyst, provide indirect information about the interaction of the diene with the metal center and the electronic factors governing the reaction. DFT calculations also confirm the energetic costs associated with catalyst activation, a necessary step for initiating the metathesis of dienes like this compound. researchgate.net
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to predict electronic excitation energies and, consequently, UV-Vis absorption spectra. rutgers.edu It is a method of choice for calculating the spectra of large molecules where other high-level methods would be computationally prohibitive. rutgers.edu The theory works by calculating the linear response of the electron density to a time-dependent perturbation, such as an oscillating electric field from light. rutgers.edu
Despite its utility, specific studies applying TD-DFT to calculate the spectroscopic properties of this compound were not prominently found in surveyed literature. In principle, TD-DFT could be used to model its electronic transitions, which are expected to be high-energy π → π* transitions characteristic of non-conjugated alkenes.
Ab Initio Methods and Thermochemical Predictions
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide highly accurate thermochemical data.
Gaussian-2 (G2) theory is a high-accuracy composite ab initio method designed to calculate thermodynamic properties like enthalpies of formation. doi.org The G2 model has been used to calculate the heats of formation of various compounds, including those involved in the metathesis of this compound. doi.org The methodology often involves directly applying the G2 procedure to smaller reference molecules and then using these values in homodesmic reactions to derive the thermochemical data for larger, more complex systems. doi.org This approach helps to minimize errors through a cancellation of basis set and electron correlation effects. doi.org The expected accuracy for enthalpies of formation calculated via this method is typically on the order of 3 kcal/mol. doi.org
Molecular Mechanics and Dynamics Simulations for Conformational Analysis
The flexibility of the six-carbon aliphatic chain separating the two double bonds in this compound allows for numerous spatial arrangements, or conformations. Molecular mechanics (MM) and molecular dynamics (MD) are computational techniques well-suited for exploring this conformational space.
Molecular mechanics calculations use classical force fields to evaluate the potential energy of a molecule as a function of its geometry, allowing for the identification of low-energy, stable conformers. rsc.org For dienes, a key structural feature is the conformation around the single bond adjacent to the double bond, which can be s-cis or s-trans. nih.gov The trans configuration of the double bonds at positions 2 and 8 results in a more linear and stable molecule compared to its cis-isomers. ontosight.ai
Molecular dynamics simulations can provide further insight by modeling the movement of the atoms over time. Studies on the related 1,9-decadiene (B157367) have utilized the Transferable Potentials for Phase Equilibria (TraPPE) united-atom force field in MD simulations to study its liquid-phase structure. mdpi.com A similar approach for this compound would reveal its dynamic behavior and the equilibrium distribution of its conformers.
| Parameter | Description | Relevance to this compound |
| Force Field | A set of empirical energy functions and parameters used to calculate the potential energy of a system of atoms. | Essential for molecular mechanics and dynamics simulations to model interatomic interactions. The TraPPE force field has been used for similar dienes. mdpi.com |
| Conformational Search | A computational procedure to find low-energy arrangements of a molecule. | Used to identify the most stable conformers of the flexible decadiene chain. |
| Dihedral Angle | The angle between two intersecting planes, used to define the rotation around a chemical bond. | Key for describing the s-cis vs. s-trans arrangement of the diene fragments. |
| Boltzmann Population | The relative population of conformers at thermal equilibrium, calculated from their energy differences. | Predicts the probability of finding the molecule in a specific conformation at a given temperature. nih.gov |
Computational Studies of Reaction Mechanisms and Transition States
Computational chemistry is invaluable for elucidating the step-by-step mechanisms of chemical reactions, including the characterization of short-lived intermediates and high-energy transition states. The olefin metathesis of this compound is a reaction that has been a subject of such studies.
Structure Reactivity Relationships in Advanced Organic Synthesis
Influence of Stereochemistry on Reaction Outcomes
The spatial arrangement of substituents in a molecule, its stereochemistry, is a critical factor that governs the course and outcome of chemical reactions. For a molecule like trans,trans-2,8-decadiene, the trans (or E) configuration of both double bonds significantly influences its reactivity in pericyclic and metathesis reactions.
Diels-Alder Reaction
The Diels-Alder reaction is a powerful tool in organic synthesis, forming a six-membered ring through a concerted [4+2] cycloaddition between a conjugated diene and a dienophile. iitk.ac.inwikipedia.orgsigmaaldrich.com While this compound is a non-conjugated diene, its derivatives, where conjugation is introduced, would be expected to participate in such reactions. The stereochemistry of the diene is fundamentally important in determining the stereochemistry of the resulting cycloadduct. youtube.commasterorganicchemistry.com
In a Diels-Alder reaction, the stereochemistry of the substituents on the diene is retained in the product. libretexts.org For a hypothetical conjugated derivative of this compound, the trans nature of the double bonds would directly translate to the stereochemical relationships in the newly formed ring. masterorganicchemistry.comlibretexts.org This principle of stereospecificity is a cornerstone of the Diels-Alder reaction, allowing for precise control over the three-dimensional structure of the product. iitk.ac.in
The reaction's stereoselectivity is also influenced by electronic factors, with electron-donating groups on the diene and electron-withdrawing groups on the dienophile generally accelerating the reaction. libretexts.orglibretexts.org The specific geometry of the diene must be in an s-cis conformation to allow for the necessary orbital overlap for the cycloaddition to occur. libretexts.orglibretexts.org
| Reaction | Key Stereochemical Principle | Influence of trans,trans-2,8-Decadiene Geometry |
|---|---|---|
| Diels-Alder | The reaction is stereospecific; the stereochemistry of the diene and dienophile is retained in the cyclohexene (B86901) product. masterorganicchemistry.comlibretexts.org | The trans configuration of the double bonds dictates the relative stereochemistry of substituents in the resulting six-membered ring. youtube.com |
| Olefin Metathesis | Product stereochemistry (E/Z) is influenced by catalyst design, substrate structure, and reaction conditions. fiveable.me | The trans,trans stereochemistry can be retained or altered depending on the catalyst used (e.g., stereoretentive vs. Z-selective catalysts). thieme-connect.commdpi.com |
Metathesis
Olefin metathesis is a versatile reaction that involves the redistribution of alkene fragments, catalyzed by transition metal complexes, most notably those based on ruthenium and molybdenum. beilstein-journals.org The stereochemistry of the starting alkene can have a profound impact on the stereochemistry of the product alkene. fiveable.me In the context of this compound, a key reaction would be ring-closing metathesis (RCM) of a derivative to form a macrocycle.
The development of stereoselective catalysts has enabled significant control over the geometry of the newly formed double bonds. mdpi.com
Stereoretentive Metathesis: Certain catalysts, particularly specific dithiolate ruthenium carbenes, can preserve the stereochemistry of the starting olefin in the product. thieme-connect.comnih.gov If this compound were subjected to a stereoretentive acyclic diene metathesis (ADMET) polymerization, it would be expected to yield a polymer with predominantly trans linkages. nih.gov
Z-selective Metathesis: Conversely, catalysts have been designed to favor the formation of cis (Z) olefins, often utilizing bulky ligands to control the geometry of the metallacyclobutane intermediate. fiveable.memdpi.com
Thermodynamic vs. Kinetic Control: In the absence of a highly stereoselective catalyst, olefin metathesis often leads to a thermodynamic mixture of E and Z isomers, with the more stable E isomer typically predominating. fiveable.memdpi.com
Early examples of photometathesis using tungsten hexacarbonyl demonstrated the transformation of (E,E)-deca-2,8-diene. beilstein-journals.org This highlights the fundamental reactivity of the diene in metathesis reactions, even with less defined catalyst systems.
Chemo- and Regioselectivity in Multi-olefinic Systems
In molecules containing multiple reactive sites, such as the two double bonds in this compound, the ability to selectively react with one site over another is a critical challenge in synthesis. This control is known as chemoselectivity, while regioselectivity refers to the control of where a reaction occurs on a specific functional group.
For a non-conjugated diene like this compound, the two double bonds are electronically similar. Therefore, achieving high selectivity often relies on subtle steric or electronic differences, or the directing influence of nearby functional groups in more complex derivatives.
Several types of reactions have been shown to proceed with high regioselectivity on non-conjugated dienes:
Hydroboration: The use of sterically hindered boranes, such as 9-borabicyclo[3.3.1]nonane (9-BBN), can achieve selective monohydroboration of one double bond in a diene system. acs.org The selectivity is often governed by steric accessibility, favoring the less hindered olefin.
Dihydroxylation: Asymmetric dihydroxylation using osmium tetroxide with chiral ligands can exhibit high regioselectivity. In non-conjugated dienes, dihydroxylation often favors the terminal or less sterically encumbered double bond. capes.gov.br
Cyclocarboxylation: Palladium-catalyzed carboxylation of 1,5-hexadiene (B165246) has been shown to proceed with high regioselectivity to form a cyclopentanone (B42830) derivative, demonstrating that catalytic systems can differentiate between the two olefins in a non-conjugated diene to yield a single major product. acs.org
α-Allylation of Ketones: Nickel(0)-N-heterocyclic carbene (NHC) catalysts can selectively convert ketones and non-conjugated dienes into α-allylated products, showcasing a catalytic system that can control both chemo- and regioselectivity. researchgate.netchemrxiv.org
In the case of this compound, the internal nature of both double bonds means that selectivity would be primarily influenced by any other substituents on the carbon backbone, which could create a steric or electronic bias.
Application of (2E,8E)-Deca-2,8-diene as a Synthon in Complex Molecule Synthesis
A synthon is a conceptual unit within a molecule that represents a potential starting material in a retrosynthetic analysis. (2E,8E)-Deca-2,8-diene and its derivatives serve as valuable C10 synthons for the construction of more complex molecular frameworks, particularly those containing macrocycles or long aliphatic chains with defined stereochemistry.
One of the most powerful applications of this diene is in ring-closing metathesis (RCM) to form macrocyclic structures. For instance, derivatives of (2E,8E)-deca-2,8-diene can be cyclized to create eleven-membered lactones, which are present in some natural products. researchgate.net
The diene can also be a component in the synthesis of polycyclic systems. For example, a derivative of this diene, dimethyl (2E,8E)-deca-2,8-dienedioate, has been used in samarium(II)-mediated cyclization reactions. thieme-connect.de Furthermore, functionalized versions of this diene, such as (2E,8E)-deca-2,8-dien-4,6-diyn-1-ol, are themselves complex synthons used in natural product synthesis. nih.gov
The ability to functionalize the diene at various positions allows for its incorporation into a wide range of synthetic targets. For instance, the synthesis of (2E,8E)-2,8-decadiene-1,10-diol provides a bifunctional molecule with defined stereochemistry at the double bonds, ready for further elaboration. researchgate.net
Synthesis of Highly Functionalized Polycyclic Systems
The carbon backbone of this compound can be a key structural element in the formation of polycyclic systems. This is often achieved through reactions that form multiple rings in a single or sequential manner.
Tandem Cycloadditions: Derivatives of the diene can be designed to undergo intramolecular cycloaddition reactions. For example, a suitably functionalized decatriene (B1670116) derivative was used in a thermal intramolecular Diels-Alder reaction to construct a complex bicyclic system as part of a total synthesis. oup.com
Radical Cyclizations: Acyl radical cyclizations have been employed to create bicyclo[5.3.0]decane systems, which form the core of many natural products. ucl.ac.uk A derivative of (2E,8E)-deca-2,8-dienedioate was utilized in these studies. ucl.ac.uk
Metathesis Cascades: Ring-closing metathesis (RCM) is a prominent method for synthesizing macrocycles which can then be further elaborated into polycyclic structures. Macrocyclic enynes and dienynes, which can be synthesized via RCM, can undergo subsequent transannular Pauson-Khand reactions or [4+2] cycloadditions to build complex polycyclic frameworks. acs.org
Oxidative Cyclizations: Palladium(II)-catalyzed oxidative macrocyclizations represent another route to macrocycles from diene precursors, which can then be subjected to further cyclization reactions. acs.org
Chemical Degradation Pathways and Stability Studies
Photolytic Degradation Mechanisms of Unsaturated Hydrocarbons
Photolytic degradation involves the breakdown of molecules initiated by the absorption of light energy. For unsaturated hydrocarbons, this often involves reactions of the carbon-carbon double bonds. The energy from photons, particularly in the UV spectrum, can excite the π-electrons in the double bonds, leading to the formation of reactive intermediates like radical ions. nii.ac.jp These intermediates can then undergo a variety of reactions, including isomerization, cyclization, or fragmentation, leading to the degradation of the parent molecule. nii.ac.jp
Highly reactive intermediates formed during photochemical processes can sometimes lead to non-selective reactions and further degradation, resulting in a complex mixture of photoproducts. nii.ac.jp The specific pathway of photolytic degradation depends on factors such as the wavelength of light, the presence of photosensitizers, and the reaction medium. nii.ac.jp In some cases, photochemical reactions can be harnessed for synthetic purposes, such as the oxidative photodimerization of dienes in the presence of a sensitizer. nii.ac.jp
Research into photochemically degradable polymers has shown that incorporating metal-metal bonds into a polymer backbone containing diene units allows for controlled degradation. researchgate.net Irradiation of such polymers can lead to homolysis of the metal-metal bonds, initiating polymer fragmentation. researchgate.net For instance, oligomers synthesized via Acyclic Diene Metathesis (ADMET) polymerization using monomers with photosensitive bonds are photochemically degradable. researchgate.net Irradiation of these materials results in the cleavage of the polymer backbone. researchgate.net
Table 1: Factors Influencing Photolytic Degradation of Unsaturated Hydrocarbons
| Factor | Description | Potential Outcome |
|---|---|---|
| Wavelength of Light | The energy of the incident photons. | Higher energy (shorter wavelength) light can break stronger bonds and initiate a wider range of reactions. |
| Photosensitizers | Molecules that absorb light and transfer the energy to the target molecule. | Can enable degradation at longer wavelengths and increase reaction efficiency. nii.ac.jp |
| Reaction Medium | The solvent or matrix in which the compound is present. | Can influence the stability of reactive intermediates and the favorability of different reaction pathways. nii.ac.jp |
| Presence of Oxygen | Molecular oxygen can interact with excited states or radicals. | Can lead to photo-oxidative degradation pathways, forming peroxides, aldehydes, and other oxygenated products. |
Oxidative Degradation Processes
Oxidative degradation is a major pathway for the breakdown of unsaturated compounds like trans,trans-2,8-decadiene. The double bonds are susceptible to attack by various oxidizing agents.
Key oxidative processes include:
Reaction with Singlet Oxygen: Electronically excited molecular oxygen (¹O₂) is a highly reactive species that can be formed photochemically. It can react with dienes in a [4+2] cycloaddition (Diels-Alder type) reaction to form endoperoxides, which can be unstable and decompose further. It can also react via the "ene" reaction with alkenes. nist.gov
Ozonolysis: Ozone (O₃) readily cleaves carbon-carbon double bonds, forming primary ozonides that rearrange to secondary ozonides. These can then be worked up under oxidative or reductive conditions to yield a variety of products, such as aldehydes, ketones, or carboxylic acids.
Radical-Initiated Oxidation: Atmospheric radicals, such as the hydroxyl radical (•OH), can initiate oxidation. The reaction typically begins with the addition of the radical to a double bond or abstraction of an allylic hydrogen, leading to a carbon-centered radical. This radical then reacts with molecular oxygen (O₂) to form a peroxy radical (ROO•), which can propagate a chain reaction, leading to the formation of hydroperoxides, alcohols, and carbonyl compounds.
A related compound, trans,trans-2,4-decadienal, which is a product of lipid peroxidation, has been shown to induce mitochondrial dysfunction and oxidative stress. nih.gov This indicates that aldehydic degradation products of dienes can themselves be reactive and cause further oxidative damage. nih.gov In biological systems, the degradation of unsaturated fatty acids, which can include decadiene structures, is a fundamental process of β-oxidation. capes.gov.br
Thermal Decomposition Pathways
When subjected to high temperatures, this compound can undergo thermal degradation. The energy supplied by heat can be sufficient to induce homolytic cleavage of C-C or C-H bonds, particularly the weaker allylic bonds, to form radicals. These radicals can then initiate chain reactions, leading to isomerization, cyclization, fragmentation, and polymerization. google.com
Studies on the synthesis of related compounds, such as 4,8-dimethyl-4,9-decadienenitrile, highlight the need to control temperature to suppress the thermal decomposition and polymerization of the diene product. google.com The thermal decomposition of metallacycloalkanes, which are intermediates in reactions like olefin metathesis, can also provide insight. These intermediates can decompose to yield various alkenes, demonstrating potential fragmentation pathways for cyclic structures that might be formed from dienes. uct.ac.za For example, the thermal decomposition of certain organometallic precursors can yield trans-2,8-decadiene in low yield. molaid.com
Table 2: Potential Products from Thermal Decomposition of Dienes
| Decomposition Pathway | General Products |
|---|---|
| Isomerization | Positional and geometric isomers of the original diene. |
| Cyclization | Formation of cyclic compounds (e.g., cyclohexene (B86901) derivatives). |
| Fragmentation | Cleavage into smaller hydrocarbon molecules (e.g., C1 to C5 hydrocarbons). molaid.com |
| Polymerization | Formation of higher molecular weight oligomers and polymers. google.com |
Mechanistic Understanding of Polymer Degradation in Decadiene-derived Materials
This compound and more commonly its isomer, 1,9-decadiene (B157367), are used as monomers or cross-linking agents in polymer synthesis, particularly through Acyclic Diene Metathesis (ADMET) polymerization. researchgate.netacs.org The degradation of these polymers is a key aspect of their material properties and lifecycle. wikipedia.org
Polymer degradation can occur through various mechanisms, including thermal, oxidative, and photolytic pathways, leading to changes in chemical composition and a reduction in physical properties like strength. wikipedia.org For polymers derived from dienes, the residual double bonds in the polymer backbone are often the primary sites for degradation.
Recent research has focused on the chemical "upcycling" of polymers like polybutadiene (B167195). rsc.orgrsc.org Through sequential hydrogenation and cross-metathesis with ethylene (B1197577) (ethenolysis), the polymer can be broken down into valuable α,ω-dienes with controlled chain lengths, including 1,9-decadiene. rsc.orgrsc.org This process represents a controlled degradation of a polymer back into useful monomers or oligomers. rsc.org The efficiency of this degradation is influenced by the catalyst used and reaction conditions such as temperature, which can also lead to side reactions like isomerization. rsc.org
Furthermore, copolymers created using 1,9-decadiene and photoreactive monomers can be designed for controlled degradation. researchgate.net For example, copolymerization of a monomer containing a photosensitive Mo-Mo bond with 1,9-decadiene results in a polymer that can be fragmented upon irradiation with light. researchgate.netresearchgate.net The degradation process in these materials is initiated by the cleavage of the specific photoreactive bonds within the polymer chain. researchgate.net
Table 3: Degradation in Decadiene-Derived Polymers
| Polymer System | Degradation Stimulus | Mechanism/Outcome | Source |
|---|---|---|---|
| Polybutadiene | Chemical (Metathesis) | Controlled chain scission via ethenolysis to yield α,ω-dienes like 1,9-decadiene. | rsc.org, rsc.org |
| Poly(maleic anhydride-methyl vinyl ether) crosslinked by 1,9-decadiene | Hydrolysis | Susceptible to hydrolysis at anhydride (B1165640) groups, but limited by low water solubility. | industrialchemicals.gov.au |
| Photoreactive Oligomers with 1,9-decadiene | Light (Photolysis) | Cleavage of photosensitive metal-metal bonds in the backbone, leading to oligomer fragmentation. | researchgate.net, researchgate.net |
Chemical Biology and Ecology: Mechanistic Contributions
Role as Precursors for Biosynthetically Relevant Molecules
trans,trans-2,8-Decadiene serves as a structural foundation for the biosynthesis of more complex and biologically active molecules. One notable example is its connection to compounds isolated from the Chinese black cardamom, Amomum tsao-ko. Phytochemical investigations of this plant have led to the isolation of several aliphatic compounds, including (2E,8E)-2,8-decadiene-1,10-diol and its acetylated derivatives, such as tsaokol A [(2E,8E)-1-acetyl-2,8-decadiene-1,10-diol] and acetoxytsaokol A [(2E,8E)-1,10-diacetyl-2,8-decadiene-1,10-diol]. nih.govnih.govresearchgate.netrsc.org
The structural similarity between this compound and (2E,8E)-2,8-decadiene-1,10-diol strongly suggests a biosynthetic relationship. It is hypothesized that the diol is formed from the diene via enzymatic hydroxylation at the terminal carbon atoms (C1 and C10). This type of reaction is common in biological systems, often catalyzed by cytochrome P450 monooxygenases or other hydroxylating enzymes that can activate C-H bonds. nih.govnih.govmdpi.combiorxiv.org While the specific enzymatic pathway in A. tsao-ko has not been fully elucidated, the presence of these diols and their derivatives points to this compound as a likely metabolic precursor. The genome sequencing of Amomum tsao-ko has revealed a significant expansion of genes involved in terpenoid biosynthesis, including those for cytochrome P450 enzymes, which supports the genetic basis for such modifications. frontiersin.org
The biological relevance of these derivatives is underscored by their observed anti-inflammatory properties. For instance, 2,8-decadiene-1,10-diol (B1257001) isolated from A. tsao-ko has been shown to inhibit the production of nitric oxide and prostaglandin (B15479496) E2 in lipopolysaccharide-stimulated cells, indicating its potential role in modulating inflammatory responses. researchgate.net
Table 1: Biosynthetically Relevant Molecules Derived from a this compound Scaffold
| Compound Name | Chemical Formula | Natural Source | Proposed Biosynthetic Relationship to this compound |
| (2E,8E)-2,8-Decadiene-1,10-diol | C₁₀H₁₈O₂ | Amomum tsao-ko | Direct hydroxylation at C1 and C10 |
| Tsaokol A | C₁₂H₂₀O₃ | Amomum tsao-ko | Hydroxylation followed by acetylation |
| Acetoxytsaokol A | C₁₄H₂₂O₄ | Amomum tsao-ko | Hydroxylation followed by diacetylation |
Structural Analysis of Pheromones and Signaling Lipids Related to (2E,8E)-Deca-2,8-diene
The C10 diene framework, exemplified by this compound, is a recurring motif in the chemical communication of insects, particularly in sex pheromones. While a pheromone with the exact (2E,8E)-deca-2,8-diene structure has not been definitively identified, numerous structurally related C10 and other chain-length dienes serve as critical signaling molecules. The analysis of these compounds provides insight into how subtle structural modifications, such as the position and geometry of double bonds and the nature of terminal functional groups, lead to species-specific chemical signals.
Lepidopteran sex pheromones are often C10-C18 unsaturated fatty alcohols, aldehydes, or their acetate (B1210297) esters, classified as Type I pheromones. tandfonline.comsakura.ne.jpsakura.ne.jp The structural elucidation of these compounds relies heavily on instrumental analysis, primarily gas chromatography-mass spectrometry (GC-MS). tandfonline.com
A relevant example is the sex pheromone of the nettle moth, Parasa lepida lepida, which has been identified as (Z)-7,9-decadien-1-ol. tandfonline.com Although the geometry and position of the double bonds differ from this compound, it is a C10 diene alcohol. The analysis of its pheromone gland extract by GC-MS was crucial in determining its structure and distinguishing it from its geometric isomers. tandfonline.com
The structural analysis of such pheromones often involves comparing the mass spectra and GC retention times of the natural product with those of synthetically prepared standards of all possible isomers. scispace.com For conjugated dienes, mass spectrometry can reveal characteristic fragmentation patterns that help to pinpoint the location of the double bonds. tandfonline.com
Furthermore, derivatives such as aldehydes and acetates are common in pheromone blends. For instance, (8E,10E)-tetradecadienal and the corresponding alcohol and acetate are components of the sex pheromone of the citrus peelminer, Marmara gulosa. calpoly.edu The horse-chestnut leafminer, Cameraria ohridella, utilizes (8E,10Z)-tetradeca-8,10-dienal as its primary sex pheromone. nih.govicm.edu.pl While these examples have longer carbon chains, they highlight the importance of the dienyl structure as a core component of insect signaling molecules. The functional group at the terminus (alcohol, aldehyde, or acetate) and the specific stereochemistry of the double bonds are critical for receptor binding and eliciting a behavioral response in the target insect. researchgate.netchesci.com
Table 2: Examples of Pheromones Structurally Related to a Decadiene Scaffold
| Pheromone Component | Chemical Formula | Insect Species | Analytical Techniques Used for Structural Analysis | Structural Relation to (2E,8E)-Deca-2,8-diene |
| (Z)-7,9-Decadien-1-ol | C₁₀H₁₈O | Parasa lepida lepida | GC-MS, GC-EAD | C10 diene alcohol with different double bond positions and geometry. |
| (5Z,7E)-5,7-Dodecadien-1-ol | C₁₂H₂₂O | Dendrolimus spectabilis | GC-MS, EAG | Dodecadienol, an extended chain length diene alcohol. |
| (8E,10Z)-Tetradeca-8,10-dienal | C₁₄H₂₄O | Cameraria ohridella | GC-MS | Tetradecadienal, an extended chain length diene aldehyde with a different double bond configuration. |
| (8E,10E)-Tetradecadien-1-yl acetate | C₁₆H₂₈O₂ | Marmara gulosa | GC-MS, GC-EAD | Tetradecadienyl acetate, an extended chain length diene acetate with a different double bond configuration. |
Q & A
Q. How can mechanistic studies elucidate the catalytic hydrogenation pathways of trans,trans-2,8-Decadiene?
- Methodological Answer : Conduct pressure-dependent experiments (1–10 bar H₂) with Pt/C or Raney Ni catalysts. Monitor stereochemistry via <sup>1</sup>H NMR and gas uptake measurements. Isotopic labeling (e.g., D₂) identifies hydrogenation sites, while kinetic modeling (e.g., Langmuir-Hinshelwood) explains rate limitations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
